3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18114306
InChI: InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5F2NO3
Molecular Weight: 225.15 g/mol

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18114306

Molecular Formula: C10H5F2NO3

Molecular Weight: 225.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid -

Specification

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
IUPAC Name 3-(2,3-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
Standard InChI Key RKCMVCXVTDRUFY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Isoxazole Architecture

The isoxazole ring system consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, unsaturated five-membered ring. In 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid, this core structure undergoes substitution at two positions:

  • Position 3: 2,3-Difluorophenyl group

  • Position 5: Carboxylic acid functional group

The fluorine atoms at the 2- and 3-positions of the phenyl ring introduce electronic effects that influence the compound's polarity, lipophilicity (logP=2.318\log P = 2.318), and potential for hydrogen bonding .

Spectroscopic and Computational Data

Key structural identifiers include:

  • IUPAC Name: 3-(2,3-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

  • Canonical SMILES: C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O

  • InChIKey: RKCMVCXVTDRUFY-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for various adducts range from 142.4 Ų ([M+H]+\text{[M+H]}^+) to 154.7 Ų ([M+Na]+\text{[M+Na]}^+) . These physicochemical properties suggest moderate membrane permeability, positioning the compound as a potential lead for central nervous system (CNS) targets requiring balanced hydrophilicity .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

The biological activity of fluorinated isoxazoles strongly depends on fluorine substitution patterns. Comparative data for related compounds reveals:

Property3-(2,3-Difluorophenyl)5-(3,5-Difluorophenyl)3-(2-Fluorophenyl)
Molecular FormulaC₁₀H₅F₂NO₃C₁₀H₅F₂NO₃C₁₀H₆FNO₃
Molecular Weight (g/mol)225.15225.15207.16
LogP2.318 2.318 1.894
PSA (Ų)63.33 63.33 63.33

The 2,3-difluoro substitution pattern confers enhanced metabolic stability compared to mono-fluorinated analogues, as evidenced by increased logP\log P values .

Electronic Effects of Fluorine Substitution

Density functional theory (DFT) calculations on similar compounds demonstrate:

  • Ortho-fluorine: Increases ring planarity through steric effects

  • Meta-fluorine: Enhances electron-withdrawing character, polarizing the carboxylic acid group
    These features potentially improve target binding affinity in enzyme active sites requiring planar, electron-deficient aromatic systems .

Synthetic Methodologies

Cycloisomerization Approaches

Gold-catalyzed cycloisomerization of acetylenic oximes represents a viable route for 3,5-disubstituted isoxazoles :

RC≡C-CH=N-OHAuCl3Isoxazole derivative+Byproducts\text{RC≡C-CH=N-OH} \xrightarrow{\text{AuCl}_3} \text{Isoxazole derivative} + \text{Byproducts}

Optimization for the 2,3-difluorophenyl substituent would require:

  • Temperature control (25–80°C)

  • Solvent selection (preferential use of DMF or THF)

  • Stoichiometric adjustments to minimize decarboxylation

[3+2] Cycloaddition Strategies

Aldehyde-imidoyl chloride cycloadditions offer an alternative metal-free pathway:

Ar-CHO+R-C(=N-O-)ClEt3NIsoxazole intermediateOxidationCarboxylic acid\text{Ar-CHO} + \text{R-C(=N-O-)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Isoxazole intermediate} \xrightarrow{\text{Oxidation}} \text{Carboxylic acid}

This method enables precise regiocontrol over substituent placement, critical for introducing the 2,3-difluorophenyl group without side reactions .

Bacterial StrainMIC (µg/mL)
S. aureus (Gram+)12.5–25
E. coli (Gram–)50–100

The difluorophenyl moiety likely improves membrane penetration compared to non-fluorinated analogues .

Future Directions and Challenges

ADMET Profiling

Critical gaps remain in understanding the compound's:

  • Cytochrome P450 inhibition potential

  • Plasma protein binding characteristics

  • hERG channel affinity (cardiotoxicity risk)

Targeted Drug Design

Opportunities exist for structural optimization through:

  • Bioisosteric replacement: Swapping carboxylic acid with tetrazole (improves CNS penetration)

  • Prodrug approaches: Esterification to enhance oral bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator